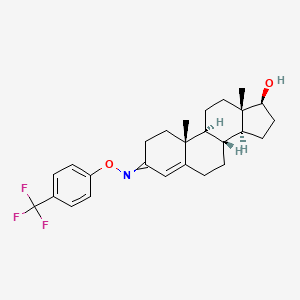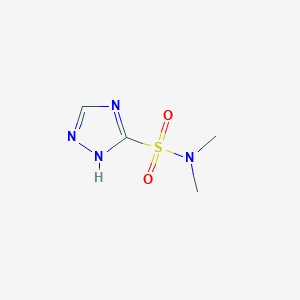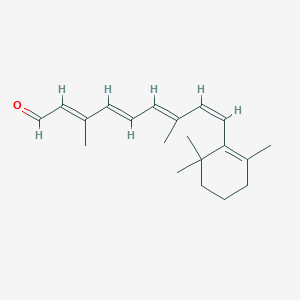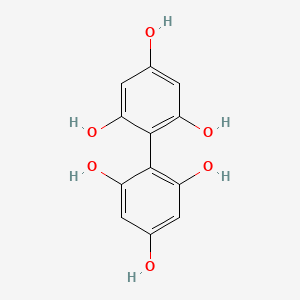
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime is a synthetic derivative of testosterone, a potent androgenic steroid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime typically involves the reaction of 17-beta-Hydroxyandrost-4-en-3-one with alpha,alpha,alpha-trifluoro-p-tolylhydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a catalyst like pyridine to facilitate the oxime formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The oxime group can be reduced to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 17-keto derivatives, while reduction can produce 17-amino derivatives.
科学研究应用
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Employed in studies related to androgen receptor binding and activity.
Medicine: Investigated for its potential therapeutic effects in conditions like hypogonadism and certain cancers.
Industry: Utilized in the production of steroid-based pharmaceuticals and performance-enhancing drugs.
作用机制
The mechanism of action of 17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates the expression of specific genes, leading to various physiological effects. The molecular pathways involved include the activation of protein synthesis and inhibition of catabolic processes, contributing to muscle growth and maintenance.
相似化合物的比较
Similar Compounds
Testosterone: The parent compound, known for its anabolic and androgenic effects.
Epitestosterone: An isomer of testosterone with similar but less potent effects.
Androstenedione: A precursor to both testosterone and estrogen, with weaker androgenic activity.
Uniqueness
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime is unique due to the presence of the trifluoromethyl group, which enhances its stability and bioavailability compared to its analogs. This modification also potentially alters its interaction with androgen receptors, leading to distinct pharmacological properties.
属性
CAS 编号 |
64584-80-1 |
|---|---|
分子式 |
C26H32F3NO2 |
分子量 |
447.5 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-[4-(trifluoromethyl)phenoxy]imino-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C26H32F3NO2/c1-24-13-11-18(30-32-19-6-3-16(4-7-19)26(27,28)29)15-17(24)5-8-20-21-9-10-23(31)25(21,2)14-12-22(20)24/h3-4,6-7,15,20-23,31H,5,8-14H2,1-2H3/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChI 键 |
NIMMANWFSVWGSX-OOPVGHQCSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=NOC5=CC=C(C=C5)C(F)(F)F)CC[C@]34C |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=C(C=C5)C(F)(F)F)CCC34C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)

![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)

![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)


![N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B13421472.png)

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid](/img/structure/B13421475.png)


